molecular formula C10H7F3O3 B1302144 Ethyl 3,4,5-trifluorobenzoylformate CAS No. 732251-58-0

Ethyl 3,4,5-trifluorobenzoylformate

Cat. No.: B1302144
CAS No.: 732251-58-0
M. Wt: 232.16 g/mol
InChI Key: DWSPTGFKDHOQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 3,4,5-trifluorobenzoylformate typically involves the esterification of 3,4,5-trifluorobenzoic acid with ethyl formate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3,4,5-trifluorobenzoylformate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives.

Scientific Research Applications

Ethyl 3,4,5-trifluorobenzoylformate is widely used in scientific research due to its unique chemical properties. It serves as a building block for the synthesis of various organic molecules, enabling the development of new drugs, agrochemicals, and materials. In medicinal chemistry, it is used to create fluorinated analogs of biologically active compounds, which often exhibit enhanced metabolic stability and bioavailability. In the field of materials science, it is utilized to develop novel polymers and coatings with improved properties.

Mechanism of Action

The mechanism of action of Ethyl 3,4,5-trifluorobenzoylformate involves its interaction with molecular targets through its ester and trifluoromethyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Ethyl 3,4,5-trifluorobenzoylformate can be compared with other fluorinated benzoylformates, such as:

  • Ethyl 2,4,5-trifluorobenzoylformate
  • Ethyl 3,4,6-trifluorobenzoylformate
  • Ethyl 3,5-difluorobenzoylformate

These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in this compound imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-2-16-10(15)9(14)5-3-6(11)8(13)7(12)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPTGFKDHOQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374558
Record name Ethyl 3,4,5-trifluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732251-58-0
Record name Ethyl 3,4,5-trifluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.